(S)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride (S)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1786519-84-3
VCID: VC7732438
InChI: InChI=1S/C13H15FN2O.ClH/c14-11-5-1-3-9-8-16(13(17)12(9)11)10-4-2-6-15-7-10;/h1,3,5,10,15H,2,4,6-8H2;1H/t10-;/m0./s1
SMILES: C1CC(CNC1)N2CC3=C(C2=O)C(=CC=C3)F.Cl
Molecular Formula: C13H16ClFN2O
Molecular Weight: 270.73

(S)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride

CAS No.: 1786519-84-3

Cat. No.: VC7732438

Molecular Formula: C13H16ClFN2O

Molecular Weight: 270.73

* For research use only. Not for human or veterinary use.

(S)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride - 1786519-84-3

Specification

CAS No. 1786519-84-3
Molecular Formula C13H16ClFN2O
Molecular Weight 270.73
IUPAC Name 7-fluoro-2-[(3S)-piperidin-3-yl]-3H-isoindol-1-one;hydrochloride
Standard InChI InChI=1S/C13H15FN2O.ClH/c14-11-5-1-3-9-8-16(13(17)12(9)11)10-4-2-6-15-7-10;/h1,3,5,10,15H,2,4,6-8H2;1H/t10-;/m0./s1
Standard InChI Key GWJWIMOKSLOUAR-PPHPATTJSA-N
SMILES C1CC(CNC1)N2CC3=C(C2=O)C(=CC=C3)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(S)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride belongs to the isoindolinone class of heterocyclic compounds, featuring a bicyclic structure where the isoindolinone moiety is linked to a piperidine ring via a carbon-nitrogen bond. The stereochemistry at the piperidine-3-yl position is specified as (S)-configuration, critical for its interactions with chiral biological targets . The fluorine atom at the 7-position enhances electron-withdrawing effects, influencing both reactivity and lipophilicity.

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular formulaC₁₃H₁₆ClFN₂O
Molecular weight270.73 g/mol
InChI KeyGWJWIMOKSLOUAR-PPHPATTJSA-N
Purity97%
Storage conditionsTightly sealed, inert atmosphere

Spectroscopic and Thermodynamic Data

While experimental data on melting/boiling points are unavailable, the compound’s hydrochloride salt form suggests high solubility in polar solvents, a property leveraged in pharmacological formulations . The presence of both hydrogen bond donors (piperidine NH, HCl) and acceptors (carbonyl, fluorine) predicts moderate permeability across biological membranes.

Synthesis and Manufacturing

Industrial Production Status

The compound has been marketed as a research chemical by suppliers such as Fluorochem and Kishida Chemical Co., Ltd. , though discontinuation notices indicate limited large-scale production . Synthesis likely involves asymmetric catalysis to establish the (S)-configuration at the piperidine center, followed by hydrochloride salt formation.

Key Synthetic Challenges

  • Stereocontrol: Achieving enantiomeric excess in the piperidine ring requires chiral auxiliaries or catalysts.

  • Fluorination: Directing fluorine substitution to the 7-position of the isoindolinone core necessitates regioselective electrophilic fluorination.

  • Salt Formation: Hydrochloride preparation under controlled pH conditions ensures stability but demands strict moisture avoidance .

Applications in Pharmaceutical Research

Role as a Building Block

(S)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride serves as a precursor in developing kinase inhibitors and protease modulators. Its piperidine moiety mimics natural alkaloid structures, enabling interactions with central nervous system targets .

Table 2: Potential Therapeutic Targets

Target ClassMechanism of InterestStructural Rationale
Serine/threonine kinasesATP-binding site inhibitionPiperidine mimics adenine ring
G-protein-coupled receptorsAllosteric modulationFluorine enhances binding affinity
Epigenetic enzymesSubstrate analog competitionIsoindolinone mimics histone tails

Comparative Analysis with Structural Analogs

Replacement of the fluorine atom or modification of the piperidine ring significantly alters bioactivity:

  • 3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS 2359705-88-5): Additional ketone groups increase polarity, reducing blood-brain barrier penetration.

  • (R)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride (CAS 1786991-39-6): Enantiomeric differences lead to distinct receptor binding profiles, underscoring the importance of stereochemistry.

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